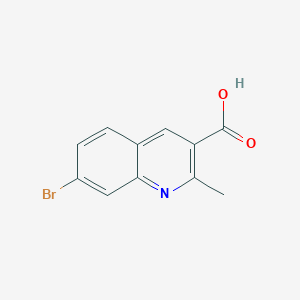

7-Bromo-2-methylquinoline-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

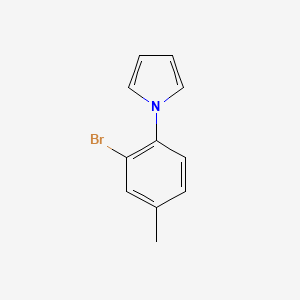

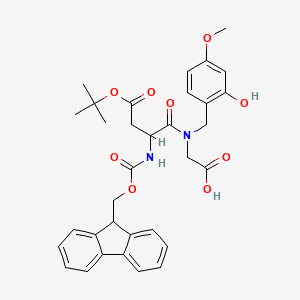

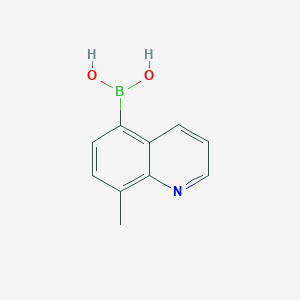

7-Bromo-2-methylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H8BrNO2 . It is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound .

Molecular Structure Analysis

The molecular structure of 7-Bromo-2-methylquinoline-3-carboxylic acid consists of a benzene ring fused with a pyridine moiety . The compound has a bromine atom at the 7th position and a methyl group at the 2nd position of the quinoline ring .Physical And Chemical Properties Analysis

The molecular weight of 7-Bromo-2-methylquinoline-3-carboxylic acid is 266.09 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.科学的研究の応用

Photolabile Protecting Groups

7-Bromo-2-methylquinoline-3-carboxylic acid and its derivatives are explored for their potential as photolabile protecting groups. The synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ) have been described. BHQ exhibits high single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making it useful for in vivo applications. It is particularly beneficial due to its increased solubility and low fluorescence, making it a preferred caging group for biological messengers (Fedoryak & Dore, 2002).

Synthesis of Quinoline Derivatives

The compound 7-Bromo-2-methylquinoline-3-carboxylic acid plays a crucial role in the synthesis of various quinoline derivatives. Research indicates the synthesis of specific bromo-iodo quinoline carboxylic acids through modified procedures, emphasizing its utility in organic synthesis and highlighting its significance in the synthesis of complex molecules (Dumont & Slegers, 2010).

Chemical Transformations and Metalation

Studies reveal the potential of bromo-fluoroquinoline derivatives for undergoing diverse chemical transformations. These compounds can be converted into corresponding quinoline carboxylic acids through halogen/metal permutation and carboxylation processes. The findings underscore the compound's versatility in chemical reactions, paving the way for generating a wide array of functional molecules (Ondi et al., 2005).

Photodegradation Studies

7-Bromo-2-methylquinoline-3-carboxylic acid derivatives are studied for their photodegradation behavior. Research focusing on quinolinecarboxylic herbicides, similar in structure to the compound , reveals insights into their degradation under different irradiation conditions. The studies contribute to understanding the environmental fate and behavior of such compounds (Pinna & Pusino, 2012).

特性

IUPAC Name |

7-bromo-2-methylquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-6-9(11(14)15)4-7-2-3-8(12)5-10(7)13-6/h2-5H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNECBPMUKCWRSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=CC(=CC2=N1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406197 |

Source

|

| Record name | 7-bromo-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-methylquinoline-3-carboxylic acid | |

CAS RN |

610277-19-5 |

Source

|

| Record name | 7-bromo-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1335435.png)

![5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1335470.png)